molecular formula C19H22N4O4 B302344 N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide

N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide

Katalognummer B302344
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: REUXRILBJVRRKD-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first identified as a potent antitumor agent in 1998, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential clinical applications.

Wirkmechanismus

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to activate the immune system, induce the production of cytokines, and inhibit the growth of tumor blood vessels. This compound has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can contribute to tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide in lab experiments is its potent antitumor activity. This compound has been shown to have activity against a wide range of tumor types, making it a useful tool for studying the mechanisms of tumor cell death. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some animal models, which can limit its use in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research on N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer therapies, such as radiation and chemotherapy. Another area of interest is the development of new this compound analogs that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify the optimal patient populations for its use in clinical settings.

Synthesemethoden

N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with 2-bromo-4-methoxyphenol to produce the intermediate compound 3,4-dimethyl-2-(2-methoxy-4-bromophenoxy)benzaldehyde. This intermediate is then reacted with semicarbazide hydrochloride to produce the semicarbazone derivative, which is subsequently reacted with chloroacetic acid to produce this compound.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound has been shown to have potent antitumor activity against a wide range of tumor types, including melanoma, lung cancer, and breast cancer. This compound has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.

Eigenschaften

Molekularformel

C19H22N4O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H22N4O4/c1-12-4-6-15(8-13(12)2)22-18(24)11-27-16-7-5-14(9-17(16)26-3)10-21-23-19(20)25/h4-10H,11H2,1-3H3,(H,22,24)(H3,20,23,25)/b21-10+

InChI-Schlüssel

REUXRILBJVRRKD-UFFVCSGVSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)N)OC)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)N)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.